molecular formula C11H10N2O2S B142450 5-(Benzyloxy)-2-thiouracil CAS No. 63204-39-7

5-(Benzyloxy)-2-thiouracil

Cat. No.: B142450
CAS No.: 63204-39-7
M. Wt: 234.28 g/mol
InChI Key: XYJYTCCZTNWCRR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-thiouracil: is a derivative of thiouracil, a compound known for its applications in medicinal chemistry Thiouracil compounds are characterized by the presence of a sulfur atom replacing an oxygen atom in the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-thiouracil typically involves the following steps:

    Starting Material: The synthesis begins with uracil as the starting material.

    Thionation: Uracil undergoes thionation to replace the oxygen atom at the second position with a sulfur atom, forming 2-thiouracil.

    Benzyloxylation: The final step involves the introduction of the benzyloxy group at the fifth position of the 2-thiouracil ring. This can be achieved through a nucleophilic substitution reaction using benzyl alcohol and a suitable catalyst under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Benzyloxy)-2-thiouracil can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom back to its original state or further reduce it to a sulfide.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiouracil derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-2-thiouracil is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and pathways.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where thiouracil derivatives have shown efficacy, such as hyperthyroidism.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-thiouracil involves its interaction with specific molecular targets, such as enzymes. The sulfur atom in the thiouracil ring can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

    2-Thiouracil: Lacks the benzyloxy group but shares the thiouracil core structure.

    5-Methoxy-2-thiouracil: Similar structure with a methoxy group instead of a benzyloxy group.

    5-(Phenylthio)-2-thiouracil: Contains a phenylthio group at the fifth position.

Uniqueness: 5-(Benzyloxy)-2-thiouracil is unique due to the presence of the benzyloxy group, which enhances its chemical reactivity and potential applications. The benzyloxy group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry and medicinal research.

Properties

IUPAC Name

5-phenylmethoxy-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10-9(6-12-11(16)13-10)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJYTCCZTNWCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369494
Record name 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63204-39-7
Record name NSC95992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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